Increased Lipophilicity (XLogP3) Relative to the Primary Sulfonamide Analog
The N‑methyl compound exhibits a computed XLogP3 of 0.9 [1], whereas the unsubstituted analog 2,3‑dihydro‑1‑benzofuran‑5‑sulfonamide (CAS 112894‑47‑0) has an XLogP3 of 0.5 [2]. This +0.4 log‑unit increase indicates moderate but meaningful enhancement of lipophilicity, which can improve passive membrane diffusion and intracellular target access.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 2,3-Dihydro-1-benzofuran-5-sulfonamide (CAS 112894-47-0): 0.5 |
| Quantified Difference | +0.4 log units |
| Conditions | XLogP3 algorithm, PubChem 2021.05.07 release |
Why This Matters
Higher lipophilicity can translate into improved cell penetration and oral absorption, making the N‑methyl derivative a more suitable starting point for intracellular target programs.
- [1] PubChem. N-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide. Compound Summary CID 16781072. https://pubchem.ncbi.nlm.nih.gov/compound/16781072 (accessed 2026-05-05). View Source
- [2] PubChem. 2,3-Dihydro-1-benzofuran-5-sulfonamide. Compound Summary CID 10899619. https://pubchem.ncbi.nlm.nih.gov/compound/10899619 (accessed 2026-05-05). View Source
